1-(5-Chlorothiophen-2-yl)propan-2-amine

Description

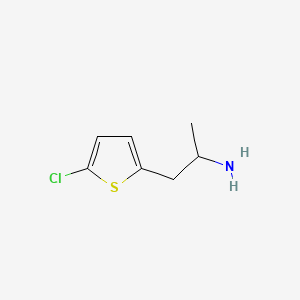

1-(5-Chlorothiophen-2-yl)propan-2-amine (molecular formula: C₇H₁₀ClNS) is a substituted phenethylamine derivative featuring a chlorinated thiophene ring. Its structure includes a primary amine group attached to a propane backbone, with the 5-chlorothiophen-2-yl moiety contributing to its electronic and steric properties. The compound’s SMILES notation is CC(CC1=CC=C(S1)Cl)N, and its InChIKey is KBRSVPQQFOBHLK-UHFFFAOYSA-N .

Its structural analogs are often explored for their bioactivity, particularly in neurotransmitter modulation (e.g., monoamine-releasing properties) .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRSVPQQFOBHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(S1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chlorothiophen-2-yl)propan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)propan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

- Thiophene vs. Phenyl/Indole Rings: Unlike DOC and Ortetamine, which feature phenyl rings, this compound and PAL-542 incorporate heterocyclic thiophene and indole rings, respectively.

- Substituent Effects : The 5-chloro group on the thiophene ring introduces steric bulk and electron-withdrawing effects, contrasting with the methyl group in 1-(5-Methylthiophen-2-yl)propan-2-amine , which is electron-donating. These differences may influence solubility and metabolic stability .

Pharmacological Profiles

- Neurotransmitter Modulation: PAL-542 and this compound share a primary amine group critical for monoamine transporter interactions. PAL-542 demonstrated selectivity in dopamine vs. norepinephrine release assays in preclinical studies .

- Controlled vs. Non-Controlled Status: DOC, a psychedelic amphetamine analog, is regulated under controlled substance laws due to its serotonin receptor agonism, whereas Ortetamine HCl remains non-controlled, reflecting its weaker psychoactive profile .

Research Implications and Gaps

- Biological Studies : Further in vivo studies are needed to elucidate the pharmacokinetics of This compound , particularly its blood-brain barrier penetration and metabolic pathways.

Biological Activity

1-(5-Chlorothiophen-2-yl)propan-2-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorine atom, which plays a crucial role in its biological activity. The presence of the thiophene moiety is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that the compound may modulate cellular signaling pathways, potentially influencing various physiological processes. The exact molecular targets are still under investigation, but initial findings indicate interactions with:

- Enzymes : Possible inhibition or modulation of enzyme activities.

- Receptors : Potential binding to neurotransmitter receptors, which could affect central nervous system functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . Animal models have demonstrated a reduction in inflammation markers when treated with this compound, indicating potential for therapeutic use in inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various thiophene derivatives, including this compound. Results showed significant activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent .

- Anti-inflammatory Mechanism : In a study exploring anti-inflammatory compounds, researchers found that this compound reduced levels of pro-inflammatory cytokines in murine models, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

- Synthesis and Characterization : Research detailing the synthesis of this compound highlighted its utility as a precursor for developing more complex molecules with enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.